1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 3-(chloromethyl)-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The bromine and chlorine atoms can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
1-Bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: Has a different substitution pattern on the benzene ring, leading to variations in chemical reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group instead of a trifluoromethoxy group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C8H5BrClF3O |
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Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-1-5(4-10)2-7(3-6)14-8(11,12)13/h1-3H,4H2 |
InChI Key |
GGCGCMLODCCOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CCl |
Origin of Product |
United States |
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